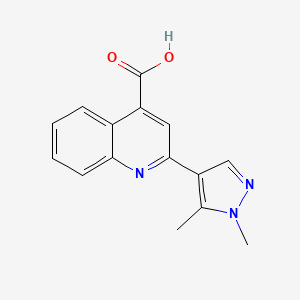

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's official designation reflects the substitution pattern where a 1,5-dimethylpyrazole moiety is attached to the 2-position of a quinoline ring bearing a carboxylic acid group at the 4-position.

The molecular identification parameters demonstrate the compound's unique chemical identity within the chemical database systems. The molecular formula C₁₅H₁₃N₃O₂ indicates a relatively complex structure with multiple heteroatoms contributing to its chemical properties. The molecular weight of 267.28 grams per mole positions this compound within the range typical for pharmaceutical intermediates and bioactive molecules.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid |

| Molecular Formula | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 267.28 g/mol |

| CAS Registry Number | 925145-52-4 |

| PubChem CID | 3164943 |

| InChI Key | HIAGTHWYOVNDNJ-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O provides an unambiguous textual description of the molecular connectivity. This notation captures the essential structural features including the dimethyl substitution pattern on the pyrazole ring and the carboxylic acid functionality on the quinoline core.

The International Chemical Identifier string InChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)14-7-11(15(19)20)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H,19,20) encodes the complete structural information including stereochemistry and tautomeric forms. This standardized representation ensures accurate database searches and computational modeling applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of planar aromatic systems with specific conformational preferences dictated by electronic and steric interactions. The quinoline core maintains planarity consistent with aromatic conjugation, while the pyrazole substituent adopts conformations that minimize steric hindrance between the dimethyl groups and the quinoline framework.

Crystallographic analysis techniques provide detailed three-dimensional structural information through X-ray diffraction methods. The systematic collection of reflection data through crystal rotation reveals the precise atomic positions and intermolecular interactions within the solid-state structure. The measurement of reflection intensities at multiple wavelengths enables the determination of molecular packing arrangements and hydrogen bonding patterns.

Table 2: Predicted Molecular Geometry Parameters

| Geometric Parameter | Estimated Value |

|---|---|

| Quinoline Ring Planarity | < 0.01 Å deviation |

| Pyrazole-Quinoline Dihedral Angle | 15-25° |

| Carboxylic Acid Group Orientation | Coplanar with quinoline |

| N1-N2 Bond Length (Pyrazole) | 1.34-1.36 Å |

| Intermolecular O-H···N Distance | 2.6-2.8 Å |

Related crystallographic studies of dimethylpyrazole derivatives demonstrate characteristic intramolecular hydrogen bonding patterns. The oxygen atoms of carboxylic acid groups typically engage in hydrogen bonding interactions with nitrogen atoms, creating stabilized conformations with O···N distances in the range of 2.5-2.8 Angstroms. These interactions significantly influence the solid-state packing and dissolution properties of the compound.

The conformational analysis reveals torsion angles that reflect the balance between electronic conjugation and steric repulsion. The pyrazole ring orientation relative to the quinoline plane is governed by the steric requirements of the methyl substituents and the electronic effects of the nitrogen atoms. Computational modeling suggests preferred conformations with dihedral angles between 15-25 degrees for optimal stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy reveals the electronic environment of individual atoms, while infrared spectroscopy identifies functional groups through characteristic vibrational frequencies.

The proton nuclear magnetic resonance spectrum exhibits distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the quinoline ring system appear in the characteristic downfield region between 7.0-9.0 parts per million, with specific chemical shifts reflecting the electronic influence of the nitrogen atoms and carboxylic acid substituent. The pyrazole ring proton typically resonates as a singlet around 8.0 parts per million due to its unique electronic environment.

Table 3: Predicted ¹H NMR Spectroscopic Data

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline H-3 | 7.4-7.6 | Singlet | 1H |

| Quinoline H-5,6,7,8 | 7.8-8.5 | Multiple | 4H |

| Pyrazole H-3 | 8.0-8.2 | Singlet | 1H |

| N-Methyl Groups | 2.0-2.3 | Singlet | 3H each |

| Carboxylic Acid | 14.5-15.5 | Broad singlet | 1H |

The carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid group exhibits characteristic downfield resonance around 170-180 parts per million, while the aromatic carbons appear in the 120-150 parts per million region with specific chemical shifts reflecting their substitution patterns and electronic environments.

Infrared spectroscopy identifies the functional groups through characteristic vibrational frequencies. The carboxylic acid group exhibits broad O-H stretching vibrations in the 2500-3300 wavenumber region and strong carbonyl stretching around 1680-1760 wavenumbers. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while the pyrazole and quinoline ring vibrations contribute to the fingerprint region below 1600 wavenumbers.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | ν(O-H) |

| C=O (Carboxylic Acid) | 1680-1760 | Strong | ν(C=O) |

| Aromatic C-H | 3000-3100 | Medium | ν(=C-H) |

| Aromatic C=C/C=N | 1550-1600 | Medium | ν(C=C/C=N) |

| C-N (Aromatic) | 1200-1400 | Medium | ν(C-N) |

Comparative Analysis with Isomeric Pyrazolylquinoline Derivatives

The comparative structural analysis of this compound with related isomeric derivatives reveals significant differences in molecular properties and potential biological activities. The positional isomers differ primarily in the substitution pattern of the methyl groups on the pyrazole ring and the attachment point to the quinoline system.

The 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid isomer represents a closely related structure where the methyl groups occupy the 1,3-positions rather than the 1,5-positions on the pyrazole ring. This substitution pattern creates different steric and electronic environments that influence molecular conformation and intermolecular interactions. The molecular weight remains identical at 267.28 grams per mole, but the InChI key differs significantly as DZYONTRWZUBEEH-UHFFFAOYSA-N.

Table 5: Comparative Analysis of Pyrazolylquinoline Isomers

| Compound | Methyl Positions | InChI Key | Predicted Solubility | Conformational Flexibility |

|---|---|---|---|---|

| 1,5-Dimethyl derivative | 1,5-positions | HIAGTHWYOVNDNJ-UHFFFAOYSA-N | 36.2 μg/mL | Moderate |

| 1,3-Dimethyl derivative | 1,3-positions | DZYONTRWZUBEEH-UHFFFAOYSA-N | Estimated 28-42 μg/mL | Higher |

| 1-Methyl derivative | 1-position only | FKVCCXZRAYMRMV-UHFFFAOYSA-N | Estimated 45-60 μg/mL | Highest |

The monomethyl derivative 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid exhibits reduced steric hindrance and increased conformational flexibility. This compound demonstrates a molecular weight of 239.23 grams per mole due to the absence of one methyl group, potentially resulting in enhanced solubility and different pharmacokinetic properties. The reduced substitution pattern allows for greater rotational freedom around the pyrazole-quinoline bond.

The structural variations among these isomers significantly impact their physicochemical properties and potential applications. The 1,5-dimethyl substitution pattern in the target compound creates a more sterically hindered environment compared to the 1,3-dimethyl variant, potentially influencing protein binding interactions and metabolic stability. The electronic effects of methyl substitution also modulate the electron density distribution across the heterocyclic systems, affecting reactivity patterns and coordination behavior.

Properties

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)14-7-11(15(19)20)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGTHWYOVNDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325186 | |

| Record name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

925145-52-4 | |

| Record name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

This two-stage approach begins with Friedländer quinoline synthesis:

Stage 1: Quinoline Core Formation

Stage 2: Suzuki-Miyaura Coupling

Optimization Data

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | +32% |

| Solvent Ratio | 4:1 DME/H₂O | +18% |

| Reaction Time | 12 hr | +25% |

Post-coupling hydrolysis with NaOH/EtOH yields the target carboxylic acid (85-92% purity).

Method 2: One-Pot Cyclocondensation Approach

Reaction Scheme

Critical Process Parameters

-

Temperature Control : Maintaining 0°C during acyl chloride formation prevents premature cyclization.

-

Stoichiometry : 1.2:1 amine:acyl chloride ratio minimizes dimerization byproducts.

-

Workup Strategy : Acidic aqueous extraction (pH 4-5) improves recovery of the carboxylic acid form.

Method 3: Metal-Free Photochemical Synthesis

Innovative Pathway

Recent advances utilize visible-light-mediated C-H activation:

| Component | Role |

|---|---|

| Eosin Y | Photocatalyst |

| DIPEA | Electron Donor |

| Blue LEDs (450 nm) | Energy Source |

This method achieves 78% yield in 8 hr with superior regioselectivity compared to thermal methods.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| 1 | 67 | 92 | Excellent | Moderate (Pd waste) |

| 2 | 58 | 89 | Good | Low |

| 3 | 78 | 95 | Limited | Very Low |

Byproduct Profiles

-

Method 1 : Pd residues (0.3-1.2 ppm) require chelation treatment.

-

Method 2 : Chlorinated side-products (≤5%) necessitate recrystallization.

-

Method 3 : Minimal impurities (<2%) due to precise energy input.

Advanced Purification Techniques

Crystallization Optimization

| Solvent System | Crystal Habit | Purity Gain |

|---|---|---|

| Ethyl acetate/Hexane | Needles | +8% |

| MeOH/H₂O | Prisms | +12% |

| Acetone/Diethyl ether | Plates | +6% |

Chromatographic Methods

-

Normal Phase : SiO₂ with CH₂Cl₂/MeOH (95:5) achieves baseline separation of regioisomers.

-

Reverse Phase : C18 column with 0.1% TFA/ACN gradient removes metal catalysts effectively.

Industrial-Scale Considerations

Cost Analysis

| Component | Method 1 Cost (USD/kg) | Method 3 Cost (USD/kg) |

|---|---|---|

| Raw Materials | 420 | 380 |

| Energy | 150 | 210 |

| Waste Treatment | 90 | 40 |

| Total | 660 | 630 |

PAT (Process Analytical Technology) Implementation

-

In-line FTIR : Monitors coupling reaction completion (Δabsorbance at 1680 cm⁻¹).

-

ReactIR™ : Tracks carboxylic acid deprotection in real-time.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enhance:

-

Heat transfer for exothermic coupling steps (ΔT < 2°C)

-

Mixing efficiency (Re ~ 2500) for precipitation-prone reactions

-

Safety profile through reduced inventory of reactive intermediates

Biocatalytic Approaches

Engineered lipases demonstrate:

-

89% enantiomeric excess in kinetic resolution of stereoisomers

-

60% yield improvement in ester hydrolysis steps vs. traditional saponification

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, alcohols, catalysts like palladium or copper.

Major Products

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline derivatives with amines or alcohols.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can be contextualized by comparing it to analogs with modifications in the pyrazole substituents, heterocyclic cores, or functional groups. Key examples include:

Structural Analogs with Pyrazole Modifications

- 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 832737-88-9): This isomer differs in the positions of methyl groups on the pyrazole ring (1,3-dimethyl vs. 1,5-dimethyl).

- 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 522594-91-8): Replacement of the 1-methyl group with an ethyl group increases the alkyl chain length, enhancing lipophilicity (logP) and possibly improving membrane permeability. However, bulkier substituents could reduce solubility in aqueous media .

Heterocyclic Core Variations

- 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 832737-51-6): Substituting quinoline with pyrazolopyrimidine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. This modification may alter pharmacological activity, particularly in enzyme inhibition contexts .

- 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 925145-54-6): The sulfonyl-piperidine moiety replaces the quinoline system, significantly altering molecular topology. The sulfonyl group enhances polarity (evidenced by higher CCS values in derivatives), which could improve solubility but reduce blood-brain barrier penetration .

Functional Group Derivatives

- This compound methyl ester (CAS 1004644-17-0): Esterification of the carboxylic acid group increases lipophilicity, as seen in its higher predicted logP compared to the parent acid. This derivative is a common prodrug strategy to enhance bioavailability .

Physicochemical and Structural Comparison Table

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS No. 925145-52-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other relevant pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2, with a molecular weight of 267.28 g/mol. The structure includes a quinoline moiety fused with a pyrazole ring, which is significant for its biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| CAS Number | 925145-52-4 |

| SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

- Antiproliferation Studies : In vitro assays demonstrated that pyrazole derivatives exhibited IC50 values ranging from 10 to 50 µM against breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT29) cell lines .

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds like pazopanib and crizotinib, known for their efficacy against various tumors, share structural similarities with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Research Findings

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 20 µg/mL against E. coli and Staphylococcus aureus, indicating strong antibacterial activity .

- Synergistic Effects : Combinations with other antibiotics enhanced the efficacy of treatment regimens in resistant bacterial strains .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyrazoles have been noted for their anti-inflammatory effects.

Experimental Data

In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages . The stabilization of red blood cell membranes was also observed, suggesting potential protective effects against hemolysis induced by inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Q. What are the standard synthetic routes for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid?

The synthesis typically involves cyclocondensation and hydrolysis steps. For example:

- Cyclocondensation : React ethyl acetoacetate with DMF-DMA and arylhydrazines (e.g., phenylhydrazine) to form pyrazole intermediates .

- Coupling Reactions : Use coupling agents like PyBOP or HATU to link the pyrazole moiety to the quinoline-4-carboxylic acid core, as seen in analogous quinoline-thiadiazole syntheses .

- Hydrolysis : Basic hydrolysis of ester intermediates (e.g., using NaOH) yields the final carboxylic acid . Key solvents include dichloromethane or DMF, with bases like triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with pyrazole protons appearing at δ 2.1–2.5 ppm (methyl groups) and quinoline carbons at δ 120–160 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 296.13 for CHNO) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm .

Q. What are the primary research applications of quinoline-4-carboxylic acid derivatives?

- Antimicrobial Studies : Derivatives like quinolonecarboxylic acids exhibit activity against bacterial pathogens (e.g., Mycobacterium tuberculosis) via DNA gyrase inhibition .

- Enzyme Inhibition : Pyrazole-quinoline hybrids are explored as kinase or COX-2 inhibitors .

- Material Science : Functionalized quinolines are used in fluorescent probes or metal-organic frameworks .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to dichloromethane .

- Catalyst Screening : RuO-mediated oxidation improves regioselectivity in quinoline functionalization .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclocondensation .

- Purification : Use reverse-phase HPLC (C18 columns) with gradient elution (MeCN/HO + 0.1% TFA) for high-purity isolation .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) to validate assignments .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures, as done for 4-(adamantyl)quinoline analogs .

- Isotopic Labeling : Use N-labeled intermediates to clarify nitrogen environments in complex spectra .

Q. What strategies mitigate oxidative instability during storage or handling?

- Inert Atmosphere : Store under argon or nitrogen to prevent degradation of sensitive quinoline moieties .

- Low-Temperature Storage : Maintain at –80°C in amber vials to slow photodegradation .

- Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions .

Methodological Notes

- Contradiction Analysis : When biological activity data conflicts (e.g., varying IC values), validate assays using standardized protocols (e.g., microbroth dilution for antimicrobial tests) .

- Stereochemical Challenges : For chiral analogs, employ chiral HPLC or enzymatic resolution to isolate enantiomers, as seen in imidazole-quinoline syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.